3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
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Overview
Description
3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine typically involves multiple steps, starting with the preparation of the dimethoxyphenyl precursor. One common method involves the reaction of 3,5-dimethoxyphenol with a sulfonic acid halogen reagent to form a sulfonic ester. This intermediate is then subjected to a cross-coupling reaction with a nucleophilic reagent to introduce the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar aromatic structure but with different functional groups and biological activities.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Another compound with a similar aromatic ring but different heterocyclic components and applications.
Uniqueness
What sets 3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine apart is its unique combination of a thiadiazole ring and a dimethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-3-6(4-8(5-7)17-2)9-10(11)13-18(14,15)12-9/h3-5,9,12H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAKUHWMZJWNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(=NS(=O)(=O)N2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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